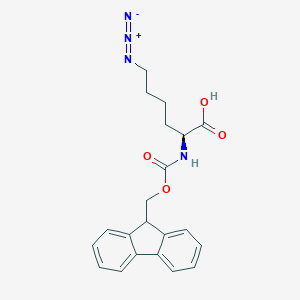

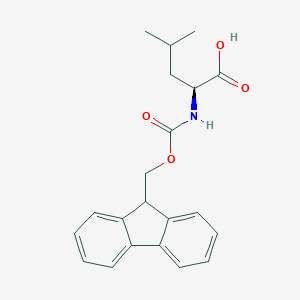

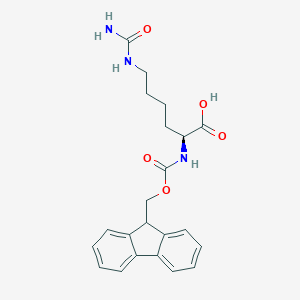

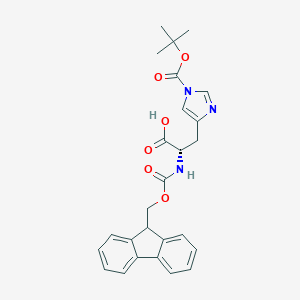

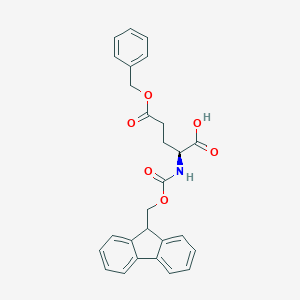

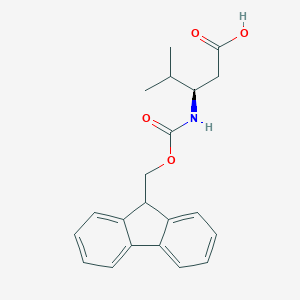

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, also known as Fmoc-Phe-OH, is an important organic compound used in the synthesis of peptides and proteins. It is a derivative of phenylalanine, an essential amino acid, and is used in the solid-phase peptide synthesis (SPPS) method. Fmoc-Phe-OH is the most commonly used amino acid in the field of peptide synthesis and is widely used in the laboratory for research purposes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Biological and Pharmacological Effects of Reactive Carbonyl Species (RCS)

Reactive carbonyl species (RCS) are critical in the development of chronic diseases. Studies have focused on the sources, types, effects, and therapeutic management of RCS, highlighting the importance of understanding RCS's role in cellular damage and chronic disease development. The research emphasizes the need for effective approaches to prevent diseases associated with RCS, underscoring the compound's utility in exploring RCS-related therapeutic developments (Fuloria et al., 2020).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

The structural differences in carboxylic acids, such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, have been analyzed for their effects on antioxidant, antimicrobial, and cytotoxic activities. This research provides insights into how structural modifications of carboxylic acids influence their bioactivity, offering pathways for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

The compound's role in the synthesis of β-amino acid derivatives highlights its importance in drug research and development. This study showcases various synthetic routes to create cyclic β-amino acids and their derivatives, demonstrating the compound's utility in generating new molecular entities for medicinal chemistry (Kiss et al., 2018).

Biomass-Derived Levulinic Acid in Drug Synthesis

The study on levulinic acid, a biomass-derived compound with carboxyl and carbonyl functional groups, underscores the significance of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid in enhancing drug synthesis. The research highlights how such compounds can reduce drug synthesis costs and simplify synthesis steps, marking their potential in medicine (Zhang et al., 2021).

Functionalization Strategies for Carbonaceous Quantum Dots

The functionalization of carbon-based quantum dots using amino acids, including compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, significantly enhances their optical and electrical properties. This research outlines various functionalization techniques, presenting the compound's versatility in creating materials for optoelectronic devices and other applications (Ravi et al., 2021).

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMTAMWOIQTOB-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375830 |

Source

|

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid | |

CAS RN |

172695-33-9 |

Source

|

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.